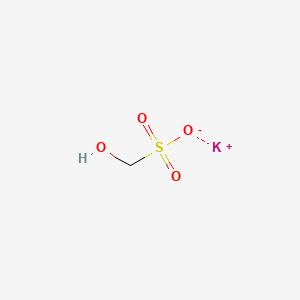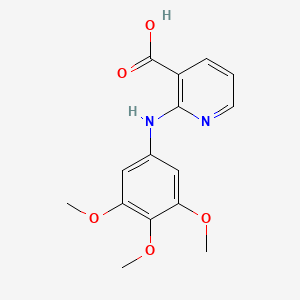
2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is an organophosphorus compound that features a unique combination of phosphorus, sulfur, and oxygen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane typically involves the reaction of dibutyl phosphite with a suitable dithiaphospholane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance reactivity and selectivity.
Comparación Con Compuestos Similares
2-Butoxyethanol: An organic compound with similar butoxy groups but lacks the phosphorus and sulfur atoms.
Dibutyl Phosphite: A related phosphorus compound but without the dithiaphospholane ring structure.
Uniqueness: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is unique due to its combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in various applications.
Propiedades
Número CAS |
73987-21-0 |
|---|---|
Fórmula molecular |
C14H30O4P2S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-(1-dibutoxyphosphorylbutoxy)-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C14H30O4P2S2/c1-4-7-10-16-20(15,17-11-8-5-2)14(9-6-3)18-19-21-12-13-22-19/h14H,4-13H2,1-3H3 |
Clave InChI |
JFIGJMWLQHBEQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(CCC)OP1SCCS1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


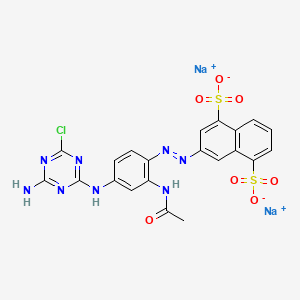
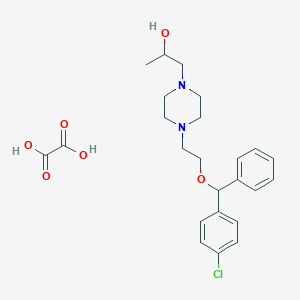
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

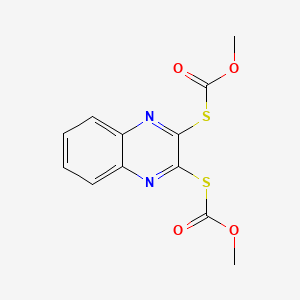
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
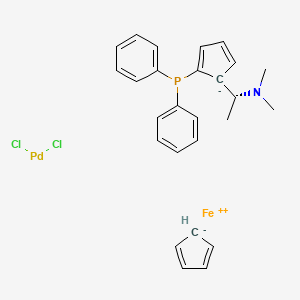


![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)


